

chemical structure of 2-Chlorophenyl N-phenylchlorophosphoramidate

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Compound of Interest

Compound Name:	2-Chlorophenyl N-phenylchlorophosphoramidate
CAS No.:	69320-80-5
Cat. No.:	B3428731

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The Chemical Architecture and Mechanistic Utility of **2-Chlorophenyl N-phenylchlorophosphoramidate** in Oligonucleotide Synthesis

Executive Summary

In the advanced synthesis of heavily modified oligonucleotides and nucleotide prodrugs (ProTides), controlling the regioselectivity and stability of phosphorylation is paramount. **2-Chlorophenyl N-phenylchlorophosphoramidate** (CAS 69320-80-5) is a highly specialized, bifunctional phosphorylating reagent that operates via the phosphotriester methodology. Unlike standard cyanoethyl phosphoramidites, this reagent provides robust orthogonal protection through its 2-chlorophenoxy and N-phenylamino moieties. This technical guide deconstructs the chemical causality, thermodynamic rationale, and self-validating experimental protocols required to deploy this reagent effectively.

Molecular Architecture & Physicochemical Profile

The structural logic of **2-Chlorophenyl N-phenylchlorophosphoramidate** is rooted in its pentavalent phosphorus core (P^{\vee}). The molecule is precisely engineered to balance extreme

electrophilicity with structural shielding:

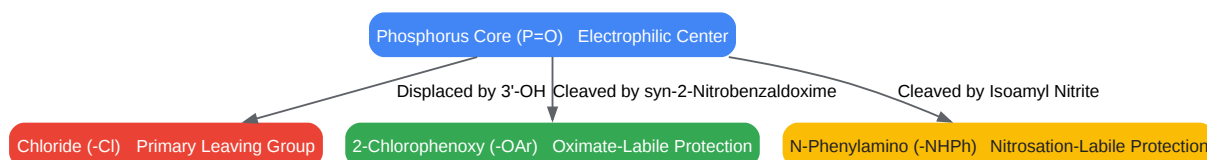
- **Phosphoryl Core (P=O):** The highly polarized double bond establishes a hard electrophilic center.
- **Chloride Leaving Group (-Cl):** Provides the primary, highly labile site for nucleophilic displacement.
- **2-Chlorophenoxy Group (-OAr):** The ortho-chlorine atom exerts a negative inductive effect (-I). This subtly increases the phosphorus atom's susceptibility to nucleophilic attack compared to an unsubstituted phenyl ring, while the steric bulk prevents premature hydrolysis.
- **N-Phenylamino Group (-NHPh):** Serves as a secondary, acid-labile protecting group that remains completely inert under the basic conditions of internucleotide coupling.

Table 1: Physicochemical and Structural Properties

Parameter	Specification	Mechanistic Significance
CAS Number	69320-80-5	Unique identifier for reagent sourcing and validation[1].
Molecular Formula	C12H10Cl2NO2P	Defines the stoichiometric mass for equivalent calculations[2].
Molecular Weight	302.09 g/mol	Utilized for precise molarity adjustments in anhydrous coupling[3].
LogP (Predicted)	~5.25	Indicates high lipophilicity, ensuring solubility in pyridine/THF[4].
Reactive Center	Pentavalent Phosphorus	Enables direct SN2(P) displacement mechanisms.

Mechanistic Causality: The Tri-Partite Design

The selection of this specific reagent is driven by the necessity for orthogonal deprotection[5]. In the synthesis of complex ribo-oligonucleotides, the 2'-OH group requires bulky protection (e.g., TBDMS), which sterically hinders standard coupling. The phosphotriester approach bypasses this limitation. The 2-chlorophenyl group is strictly base-labile (cleaved by oximates), while the N-phenyl group is cleaved via nitrosation. This ensures that internucleotide linkages are not compromised during intermediate deprotection cycles.

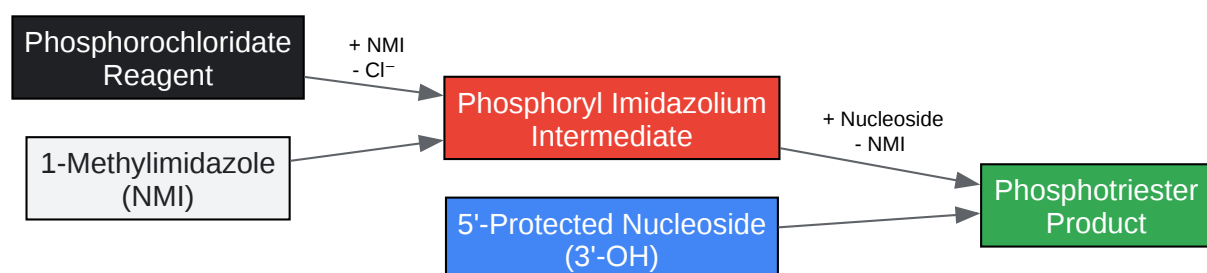


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Caption: Structural logic and orthogonal reactivity of the phosphorylating reagent's functional groups.

Thermodynamic & Kinetic Causality in Coupling

Direct reaction of the phosphorochloridate with a nucleoside is kinetically slow and prone to side reactions. To enforce causality and drive the reaction thermodynamically, a nucleophilic catalyst—typically 1-methylimidazole (NMI)—is introduced. NMI rapidly displaces the chloride, generating a transient phosphoryl imidazolium intermediate. This intermediate is significantly more electrophilic than the parent chloride but is sterically shielded from trace moisture, funneling the reaction pathway exclusively toward the nucleoside's target hydroxyl group.



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Caption: Kinetic funneling via 1-methylimidazole to form the reactive phosphoryl imidazolium intermediate.

Self-Validating Experimental Protocol: Phosphorylation Workflow

This protocol details the 3'-O-phosphorylation of a 5'-O-DMT protected nucleoside. The system is designed to be self-validating through visual and chromatographic feedback loops.

Phase 1: Anhydrous Preparation (Moisture Exclusion)

- **Drying:** Dissolve 1.0 mmol of the 5'-O-DMT nucleoside in 5 mL of anhydrous pyridine. Evaporate under reduced pressure. Repeat this co-evaporation three times. Causality: Pyridine forms an azeotrope with water. Complete removal of water is critical; trace moisture will outcompete the nucleoside and hydrolyze the reagent into an inert phosphoramidic acid.
- **Solvation:** Re-dissolve the dried nucleoside in 10 mL of anhydrous THF/pyridine (4:1 v/v) under an argon atmosphere.

Phase 2: Catalytic Activation and Coupling

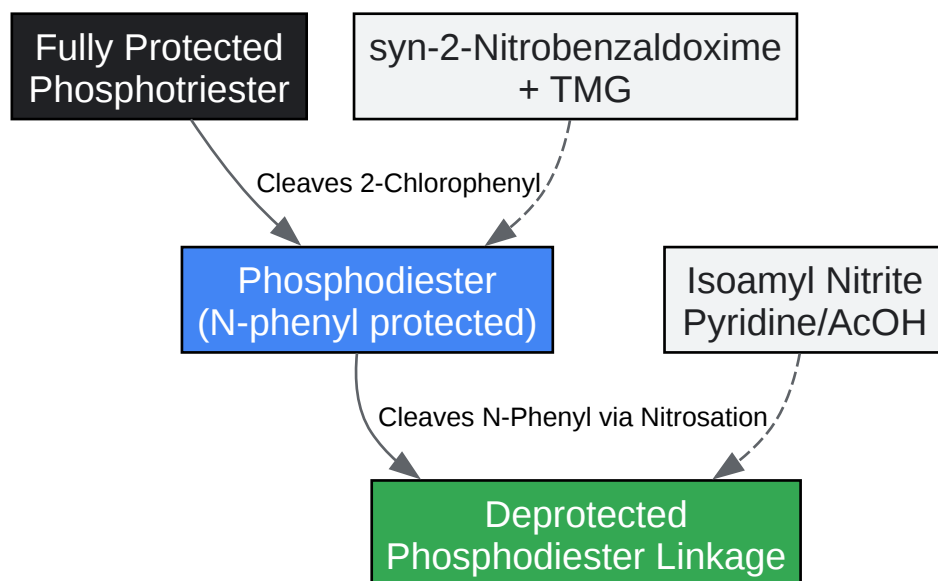
3. **Activation:** Cool the reaction flask to 0°C. Add 3.0 mmol (3.0 eq) of 1-methylimidazole (NMI).
4. **Coupling:** Dropwise, add 1.5 mmol (1.5 eq) of **2-Chlorophenyl N-phenylchlorophosphoramidate**. Self-Validation: The solution may turn slightly yellow upon NMI addition, visually indicating the formation of the reactive imidazolium complex.
5. **Propagation:** Remove the ice bath and stir at 25°C for 2 hours.

Phase 3: Chromatographic Validation & Isolation

6. **Monitoring:** Perform Thin Layer Chromatography (TLC) using DCM:MeOH (95:5). Self-Validation: The reaction is deemed successful when the starting material spot completely disappears, replaced by two closely eluting spots (typically $\Delta R_f \approx 0.05$). These two spots represent the Rp and Sp diastereomers formed at the newly chiral phosphorus center.
7. **Quenching:** Add 2 mL of saturated aqueous NaHCO₃ to neutralize excess reagent.
8. **Extraction:** Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo before silica gel purification.

Orthogonal Deprotection Strategy

The true utility of the 2-chlorophenyl N-phenyl system lies in its sequential deprotection. The 2-chlorophenyl group is removed first to expose a phosphodiester, allowing for further chain elongation. Once the full oligomer is assembled, the N-phenyl group is cleaved.



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Caption: Two-stage orthogonal deprotection yielding the final native phosphodiester linkage.

Table 2: Comparative Deprotection Efficacy

Protecting Group	Cleavage Reagent	Mechanism	Cleavage Time (25°C)
2-Chlorophenyl	syn-2-Nitrobenzaldehyde / TMG	Nucleophilic attack by oximate anion	~30-45 mins
N-Phenylamino	Isoamyl Nitrite / AcOH	Nitrosation to diazonium, followed by hydrolysis	~2-4 hours
Cyanoethyl (Standard)	Concentrated NH ₄ OH	Base-catalyzed β-elimination	~1-2 hours

References

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